N'(1),N'(6)-Bis(2-(benzyloxy)benzylidene)hexanedihydrazide
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Overview
Description
N’(1),N’(6)-Bis(2-(benzyloxy)benzylidene)hexanedihydrazide is an organic compound that features two benzyloxybenzylidene groups attached to a hexanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(6)-Bis(2-(benzyloxy)benzylidene)hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 2-(benzyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’(1),N’(6)-Bis(2-(benzyloxy)benzylidene)hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’(1),N’(6)-Bis(2-(benzyloxy)benzylidene)hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acids and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’(1),N’(6)-Bis(2-(benzyloxy)benzylidene)hexanedihydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’(1),N’(6)-Bis(2-(benzyloxy)benzylidene)hexanedihydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(benzyloxy)phthalimides: Similar in structure due to the presence of benzyloxy groups.
N-benzylidene derivatives: Share the Schiff base functional group.
Hexanedihydrazide derivatives: Similar backbone structure.
Uniqueness
N’(1),N’(6)-Bis(2-(benzyloxy)benzylidene)hexanedihydrazide is unique due to the combination of benzyloxybenzylidene groups and the hexanedihydrazide backbone. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C34H34N4O4 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-phenylmethoxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C34H34N4O4/c39-33(37-35-23-29-17-7-9-19-31(29)41-25-27-13-3-1-4-14-27)21-11-12-22-34(40)38-36-24-30-18-8-10-20-32(30)42-26-28-15-5-2-6-16-28/h1-10,13-20,23-24H,11-12,21-22,25-26H2,(H,37,39)(H,38,40)/b35-23+,36-24+ |
InChI Key |
HQBUKVIMRJXAKP-VJTPSNAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)CCCCC(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CCCCC(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
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